(2-Bromo-5-nitrobenzyl)diethylamine

Medicinal Chemistry Physicochemical Properties SAR Studies

Ensure SAR fidelity with this 2-bromo-5-nitrobenzyl derivative (LogP ~3.72, pKa 8.74). The diethylamine moiety offers lower steric hindrance vs piperidine analogs, facilitating nucleophilic substitution kinetics. Ortho-bromo enables Pd-catalyzed coupling; para-nitro remains intact for orthogonal reduction. Ideal for teams requiring reproducible regioselectivity and simplified purification workflows.

Molecular Formula C11H15BrN2O2
Molecular Weight 287.15 g/mol
CAS No. 1001057-06-2
Cat. No. B1448209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-nitrobenzyl)diethylamine
CAS1001057-06-2
Molecular FormulaC11H15BrN2O2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC(=C1)[N+](=O)[O-])Br
InChIInChI=1S/C11H15BrN2O2/c1-3-13(4-2)8-9-7-10(14(15)16)5-6-11(9)12/h5-7H,3-4,8H2,1-2H3
InChIKeyWPJBXCNFKXICQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromo-5-nitrobenzyl)diethylamine CAS 1001057-06-2: Research-Grade Benzylamine Intermediate with Ortho-Bromo Para-Nitro Substitution


(2-Bromo-5-nitrobenzyl)diethylamine (CAS 1001057-06-2) is an aromatic benzylamine derivative bearing a diethylamino group at the benzylic position, a bromo substituent at the ortho (2-) position, and a nitro group at the para (5-) position . The compound has a molecular weight of 287.15 g/mol, a predicted pKa of 8.74±0.25, a measured melting point of 39-40 °C, and a predicted LogP of approximately 3.72, indicating moderate lipophilicity [1]. It is cataloged as a research intermediate with dual orthogonal reactive handles (bromo for cross-coupling; nitro for reduction) .

Why Generic (2-Bromo-5-nitrobenzyl)diethylamine Substitution Risks Synthetic Inefficiency


In-class benzylamine analogs sharing the 2-bromo-5-nitrobenzyl core differ substantially in their amine substituents, which directly influence lipophilicity, basicity, and steric accessibility for subsequent transformations. Substituting the target compound with a methylamine analog (LogP ~2.99) or piperidine analog (molecular weight 299.16 g/mol) alters physicochemical properties that may affect reaction yields, purification profiles, and downstream compatibility [1]. Furthermore, the specific combination of ortho-bromo and para-nitro substitution creates a unique electronic environment that governs regioselectivity in cross-coupling and reduction steps; even positional isomers cannot be assumed to behave identically [2]. For procurement supporting structure-activity relationship (SAR) studies or multi-step syntheses, precise structural fidelity is essential to maintain reproducible outcomes.

(2-Bromo-5-nitrobenzyl)diethylamine Quantitative Evidence Guide: Physicochemical Differentiation Against Closest Analogs


Lipophilicity Differentiation: Diethylamine vs. Methylamine Substituent Impact on LogP

The target compound (2-Bromo-5-nitrobenzyl)diethylamine exhibits a computed LogP of approximately 3.72, compared to 2.99 for the methylamine analog (2-bromo-5-nitrobenzyl)methylamine [1][2]. This approximately 0.73 LogP unit difference corresponds to a theoretical ~5.4-fold increase in octanol-water partition coefficient for the diethylamine derivative. Higher lipophilicity may enhance membrane permeability in cellular assays but may also reduce aqueous solubility, factors directly relevant to selecting appropriate analogs for biological screening libraries.

Medicinal Chemistry Physicochemical Properties SAR Studies

Molecular Weight and Steric Bulk Differentiation: Diethylamine vs. Piperidine Analogs

The target compound has a molecular weight of 287.15 g/mol, which is 12.01 g/mol (approximately 4.0%) lower than the piperidine analog 1-(2-bromo-5-nitrobenzyl)-piperidine (299.16 g/mol) [1]. The diethylamine substituent provides two freely rotating ethyl groups versus the conformationally restricted six-membered piperidine ring. This difference in steric profile and conformational flexibility may impact reaction rates in nucleophilic substitution or cross-coupling steps, as well as purification behavior (e.g., chromatographic retention, crystallization propensity).

Organic Synthesis Chemical Intermediates Reaction Optimization

Predicted Basicity Differentiation: pKa of Target Compound

The predicted pKa of (2-Bromo-5-nitrobenzyl)diethylamine is 8.74±0.25, indicating moderate basicity suitable for salt formation or pH-dependent partitioning under mildly acidic to neutral conditions . While direct comparative pKa data for close analogs are not available from authoritative sources, this value provides a baseline for estimating amine protonation state under relevant experimental conditions (e.g., aqueous buffers, extraction protocols).

Physical Organic Chemistry Reaction Condition Optimization Salt Formation

(2-Bromo-5-nitrobenzyl)diethylamine Procurement Scenarios: Where the Diethylamine Substituent Provides Value


SAR Studies Requiring Moderate Lipophilicity (LogP ~3.7) in Benzylamine Scaffolds

For medicinal chemistry teams exploring structure-activity relationships (SAR) on a 2-bromo-5-nitrobenzyl scaffold, the target compound offers an intermediate LogP of approximately 3.72, compared to the more polar methylamine analog (LogP ~2.99) [1]. This lipophilicity profile is suitable for targets where balanced permeability and solubility are required, and procurement of the precise diethylamine derivative ensures that observed biological activity reflects the intended physicochemical space rather than an unintended analog substitution.

Synthetic Route Optimization Where Acyclic Amine Flexibility is Preferred

In multi-step syntheses where the benzylic amine serves as a temporary protecting group or a precursor to further functionalization, the acyclic diethylamine moiety provides conformational flexibility and lower steric hindrance relative to the piperidine analog (MW 299.16 g/mol) . This may improve reaction kinetics in nucleophilic substitution steps and simplify chromatographic purification due to reduced molecular weight and altered retention characteristics.

Cross-Coupling Precursor Requiring Ortho-Bromo Handle with Orthogonal Nitro Group

The ortho-bromo substituent serves as a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions, while the para-nitro group remains intact as an orthogonal functional group for subsequent reduction to an aniline. The specific substitution pattern (bromo at 2-position, nitro at 5-position) defines the electronic and steric environment for these transformations; procurement of the exact regioisomer is essential to maintain predictable reactivity and regioselectivity in cross-coupling steps .

pH-Controlled Extraction and Purification Protocols

With a predicted pKa of 8.74±0.25, the target compound can be selectively protonated under mildly acidic conditions (pH <7.5) to facilitate aqueous-organic extraction or ion-exchange chromatography . This property enables efficient purification from neutral or acidic byproducts, a practical advantage in laboratory-scale synthesis and isolation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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